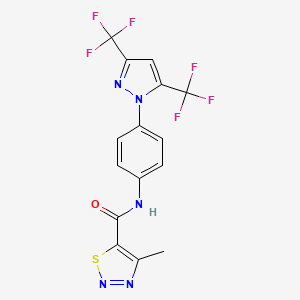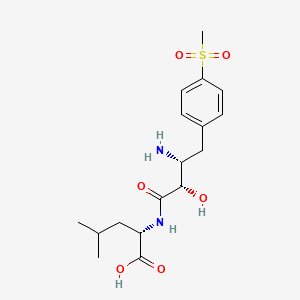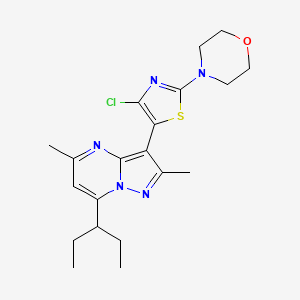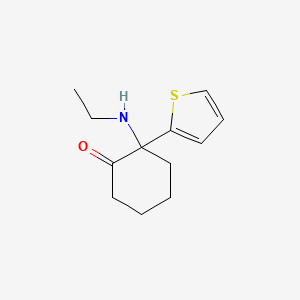
Tozadenant
Overview
Description
Tozadenant is an investigational drug primarily studied for its potential use in treating Parkinson's disease. It functions as an adenosine A2A receptor antagonist, which means it blocks the action of adenosine, a neurotransmitter that can inhibit dopamine signaling in the brain. By doing so, this compound aims to enhance dopamine levels, thereby alleviating the motor symptoms associated with Parkinson's disease, such as tremors and rigidity. The drug has undergone various phases of clinical trials, including Phase III, where it was evaluated as an adjunctive treatment to levodopa, a standard medication for Parkinson's.
Preparation Methods
Overview of Preparation Techniques
The preparation of pharmaceutical compounds like Tozadenant involves several techniques that can significantly impact their final properties. These methods can include chemical synthesis, extraction from natural sources, or semi-synthetic processes. The choice of technique depends on various factors, including cost, scalability, and the desired purity of the final product[“].
Precursor Selection for this compound
Selecting suitable precursors is vital for the successful preparation of this compound. Precursors must be chosen based on their availability, cost-effectiveness, and compatibility with the desired synthesis route. The quality and reactivity of these precursors can greatly influence the yield and purity of the final compound[“].
Step-by-Step Preparation methods
Method 1: N-Boc-O-desmethylthis compound as a Precursor
One common approach involves using N-Boc-O-desmethylthis compound as a precursor. This method typically includes several steps:
Deprotection: The N-Boc group is removed to activate the compound for further reactions.
Coupling Reactions: Various coupling agents may be used to facilitate the formation of key bonds in the molecule[“].
Purification: The crude product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity.
This method has shown promising yields and acceptable purity levels, making it a viable option for preparing this compound[“].
Method 2: Radiolabeling Techniques
Radiolabeling techniques are also employed in the preparation of this compound, particularly for research purposes involving imaging studies. The use of [11C] methylation allows researchers to trace metabolic pathways and evaluate pharmacokinetics in vivo. While this method provides valuable insights into biological interactions, it also presents challenges related to the stability and handling of radioactive materials[“].
Quality Control in Preparation methods
Importance of Quality Control
Quality control (QC) is a critical aspect of pharmaceutical preparations that ensures products meet regulatory standards and are safe for use. In the context of this compound, QC processes help verify that each batch meets predefined specifications regarding purity, potency, and consistency[“].
Analytical Techniques for Quality Assessment
Several analytical techniques are commonly employed to assess the quality of prepared this compound:
High-Performance Liquid Chromatography (HPLC): This method is widely used to separate and quantify components in a mixture, ensuring that impurities are minimized[“].
Mass Spectrometry: Mass spectrometry provides detailed information about molecular weight and structure, aiding in confirming the identity and purity of this compound.
These methods are essential for maintaining high-quality standards throughout the preparation process[“].
Challenges in Preparation methods
The preparation of this compound can encounter several challenges:
Scalability: Some methods may work well on a small scale but face difficulties when scaled up for larger production.
Yield Variability: Inconsistent yields can arise from variations in precursor quality or reaction conditions[“].
Addressing these challenges requires careful optimization and adherence to best practices during preparation[“].
Chemical Reactions Analysis
Overview of Chemical reactions Involving Tozadenant
Types of Chemical reactions
This compound participates in several types of chemical reactions that are important for its analysis and development:
Nucleophilic substitutions: These reactions involve the replacement of a leaving group by a nucleophile, which can affect the compound's activity.
Electrophilic additions: In these reactions, electrophiles add to nucleophilic sites within the molecule, potentially leading to new derivatives[“].
Rearrangements: Structural rearrangements can occur under specific conditions, resulting in isomeric forms that may exhibit different properties[“].
Key Reaction Pathways
Pathway 1: Methylation Reactions
Methylation is a common reaction pathway for this compound, often involving the introduction of a methyl group to enhance its properties. The mechanism typically involves:
Activation: A suitable methylating agent activates the nucleophilic site on this compound[“]
Nucleophilic attack: The activated compound undergoes a nucleophilic attack, resulting in the formation of a methylated product.
This pathway can lead to derivatives with altered pharmacokinetic profiles or enhanced receptor binding affinity[“].
Pathway 2: Hydrolysis Reactions
Hydrolysis reactions are critical for understanding the stability of this compound in biological systems. The mechanism generally involves:
Water interaction: Water molecules interact with specific functional groups on this compound.
Bond cleavage: This interaction leads to the cleavage of bonds and formation of hydrolyzed products.
Analyzing hydrolysis is essential for predicting how this compound behaves in physiological conditions and its metabolic pathways.
Pathway 3: Acyl Migration Reactions
Acyl migration involves the movement of an acyl group within the molecule and can significantly impact this compound's structure. The mechanism includes:
Formation of an intermediate: An acyl group migrates to a different position on the molecule.
Stabilization: This migration can lead to more stable isomers that may exhibit different biological activities[“].
Understanding this pathway helps in predicting how modifications to this compound's structure can influence its efficacy.
Analytical Techniques for Reaction Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a vital analytical technique used to analyze reaction products involving this compound. It allows for:
Separation: HPLC effectively separates components based on their interactions with stationary and mobile phases.
Quantification: The technique provides quantitative data on the concentration of reaction products, helping researchers assess yield and purity.
Interpreting HPLC results enables scientists to monitor reaction progress and identify optimal conditions for synthesis.
Mass Spectrometry (MS)
Mass spectrometry complements HPLC by providing detailed information about molecular weight and structure. Its applications include:
Identification of intermediates: MS can identify reaction intermediates that may not be detectable through other methods.
Fragmentation patterns: By analyzing fragmentation patterns, researchers can deduce structural information about this compound and its derivatives.
Together, HPLC and MS provide a comprehensive approach to analyzing chemical reactions involving this compound.
Scientific Research Applications
Tozadenant in Neurological Research
This compound functions by selectively antagonizing the adenosine A2A receptors, which play a crucial role in modulating neurotransmission in the brain. By inhibiting these receptors, this compound can potentially alleviate symptoms associated with neurodegenerative diseases like Parkinson's disease, where adenosine signaling is often disrupted. This mechanism is critical for understanding how this compound may improve motor function and reduce off-time in patients undergoing treatment.
Clinical Trials in Parkinson's Disease
This compound has been evaluated in several clinical trials to assess its efficacy and safety as an adjunct therapy for Parkinson's disease. Notably, a Phase 2b randomized controlled trial demonstrated that this compound significantly reduced daily off-time compared to placebo in patients experiencing motor fluctuations while on levodopa treatment. Specifically, patients receiving 120 mg or 180 mg doses showed a reduction in off-time by approximately 1.1 hours per day, indicating its potential as an effective treatment option for managing Parkinson's symptoms Imaging Studies Using this compound
Development of Radiolabeled Probes
The synthesis of radiolabeled forms of this compound, such as [11C]this compound, has facilitated advanced imaging studies using positron emission tomography (PET). These probes are essential for visualizing and quantifying adenosine A2A receptor distribution in the brain. The development process involves ensuring high specificity and stability of the radioligands to accurately reflect receptor occupancy during imaging studies[“].
In Vivo Pharmacokinetics
Imaging studies utilizing [11C]this compound have provided valuable insights into its pharmacokinetics within the brain. PET imaging allows researchers to observe the cerebral distribution and binding characteristics of this compound in real-time. Findings from these studies indicate that while this compound shows promising binding to A2A receptors, challenges remain regarding its brain penetration and overall bioavailability [“].
Pharmacokinetic Studies of this compound
Bioanalytical Methods
Liquid chromatography-mass spectrometry (LC-MS/MS) has been employed to quantitatively analyze this compound levels in biological samples such as rat plasma. This method allows for precise measurement of drug concentration over time, providing essential data for understanding its pharmacokinetic profile. The calibration curve established for this compound demonstrates a wide range of detection, making it suitable for various pharmacokinetic studies[“].
Physiologically Based Pharmacokinetic Modeling
Physiologically based pharmacokinetic (PBPK) modeling is another vital tool used to predict human pharmacokinetics based on preclinical data obtained from animal studies. By simulating how this compound distributes throughout the body and interacts with different physiological compartments, researchers can forecast its behavior in humans more accurately. This modeling approach enhances the understanding of absorption, distribution, metabolism, and excretion (ADME) properties of this compound[“].
Comparative Studies with Other Adenosine A2A Antagonists
Efficacy Comparisons
Comparative studies have evaluated the efficacy of this compound against other adenosine A2A antagonists like istradefylline. These studies aim to determine relative effectiveness in reducing motor symptoms associated with Parkinson's disease and identify any advantages or disadvantages among these compounds based on clinical outcomes observed during trials[“].
Mechanistic Insights
Understanding the differences in mechanisms among various A2A antagonists is crucial for developing targeted therapies for neurological disorders. Research indicates that while both this compound and istradefylline target A2A receptors, they may exhibit distinct pharmacological profiles that influence their therapeutic effectiveness 4. Such insights can guide future drug development strategies.
Mechanism of Action
The Role of Adenosine Receptors in the Brain
Overview of Adenosine Receptors
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play significant roles in various physiological processes, including neurotransmission. There are four primary subtypes: A1, A2A, A2B, and A3. Among these, the A2A receptor is predominantly located in the striatum and is involved in modulating motor control and neuroprotection. The distribution of these receptors in the central nervous system makes them critical targets for pharmacological intervention in neurological disorders.
Significance of A2A Receptors in Neurological Disorders
Adenosine A2A receptors have been implicated in several neurological conditions, particularly Parkinson's disease. These receptors are co-localized with dopamine D2 receptors within the striatum, leading to an antagonistic interaction that can affect motor control. In Parkinson's disease, where dopaminergic signaling is impaired, the overactivity of A2A receptors can exacerbate motor symptoms by enhancing inhibitory pathways while suppressing dopaminergic activity. This interaction highlights the therapeutic potential of A2A antagonists like Tozadenant to restore balance in neurotransmission and improve motor function [“].
Mechanism of this compound
Selective Antagonism of A2A Receptors
This compound selectively binds to adenosine A2A receptors, preventing adenosine from activating these sites. This antagonism effectively "releases the brake" on dopaminergic signaling, allowing for enhanced dopamine receptor activity, particularly in the indirect pathway that regulates motor functions. By inhibiting A2A receptor activity, this compound helps to mitigate the inhibitory effects that adenosine exerts on dopamine signaling[“]. This selective action is crucial for its therapeutic efficacy in conditions characterized by dopaminergic deficits.
Effects on Dopamine Signaling
The modulation of dopamine signaling is one of the primary mechanisms through which this compound exerts its effects. By blocking A2A receptors, this compound enhances the activity of D2 receptors, which are vital for controlling movement and coordination. This enhancement leads to improved motor performance and reduced symptoms associated with Parkinson's disease, such as rigidity and bradykinesia[“]. Studies have shown that combining this compound with traditional dopaminergic therapies can lead to synergistic effects, further improving patient outcomes[“].
Modulation of Glutamate Activity
In addition to its effects on dopamine signaling, this compound also influences glutamate activity by inhibiting glutamate activation at metabotropic glutamate receptor 5 (mGluR5). This modulation helps reduce excitotoxicity—a condition where excessive glutamate leads to neuronal damage—thereby providing neuroprotective benefits. By balancing excitatory and inhibitory neurotransmission, this compound contributes to overall neuronal health and function[“].
Preclinical and Clinical Evidence Supporting the Mechanism
Preclinical Studies
Preclinical studies using animal models have demonstrated that this compound improves motor function by enhancing dopaminergic signaling while simultaneously reducing adenosine's inhibitory effects on movement control. Behavioral assays have shown significant improvements in motor performance when this compound is administered alongside standard dopaminergic treatments 6. These findings provide strong evidence supporting its mechanism of action as a beneficial adjunct therapy.
Clinical Trial Findings
Clinical trials have further validated the mechanism of action of this compound in humans. In a Phase 2b trial involving patients with Parkinson's disease experiencing motor fluctuations despite levodopa treatment, those receiving this compound showed a significant reduction in "off" time compared to placebo groups 56. The results indicated that this compound effectively enhances the antiparkinsonian effects of levodopa while maintaining a favorable safety profile.
Comparison with Similar Compounds
Comparison with Other Adenosine A2A Receptor Antagonists
Preladenant is another selective adenosine A2A receptor antagonist that has been evaluated for its efficacy in treating Parkinson's disease. Its chemical structure is similar to that of Tozadenant but differs in specific substituents that may influence its pharmacodynamics.
Pharmacokinetics: Preladenant has demonstrated potent receptor binding with an inhibition constant (K_i) of approximately 1.1 nM for human A2A receptors, indicating a strong affinity for these targets. In clinical trials, it has shown some efficacy in reducing "off" time when used alongside levodopa but failed to demonstrate significant benefits in Phase III trials[“].
Istradefylline is another adenosine A2A receptor antagonist used as an adjunct therapy for Parkinson's disease.
Chemical Structure: Like this compound and Preladenant, Istradefylline shares structural similarities but possesses distinct functional groups that affect its receptor interactions.
Pharmacological Effects: Istradefylline has been shown to reduce off time significantly in multiple Phase II studies with reported K_i values around 5 nM for human A2A receptors. In clinical settings, it has improved motor function without significantly increasing adverse effects compared to placebo[“].
Comparative Efficacy in Clinical Trials
Efficacy in Parkinson’s Disease
Comparative analyses of clinical trial results show that all three compounds—this compound, Preladenant, and Istradefylline—have demonstrated efficacy in reducing motor symptoms associated with Parkinson's disease during Phase II trials. However, this compound appears to have a more favorable profile based on its ability to provide sustained receptor occupancy and improve motor function significantly[“].
Motor Function Improvements: In clinical studies involving this compound, patients experienced a notable reduction in daily off time compared to placebo groups, particularly at dosages of 120 mg and 180 mg twice daily[“].
Common Problem
How does Tozadenant compare to Preladenant and Istradefylline?
This compound has demonstrated significant efficacy in reducing motor symptoms associated with Parkinson's disease while showing favorable safety profiles compared to Preladenant and Istradefylline.
What are the main therapeutic uses for this compound?
This compound is primarily studied as an adjunct therapy for improving motor function in patients with Parkinson's disease experiencing fluctuations despite standard treatment.
What are the key findings from clinical trials comparing these compounds?
Clinical trials indicate that while all three compounds can reduce off time effectively during Phase II studies, this compound shows promise for sustained efficacy based on ongoing research .
Why is it important to study the comparative efficacy of these drugs?
Understanding the comparative efficacy helps determine the best treatment options for patients with neurological disorders and guides future drug development strategies.
What is this compound?
This compound is an oral selective antagonist of adenosine A2A receptors being studied primarily for its potential benefits in treating Parkinson's disease.
How does this compound work in the brain?
This compound works by blocking adenosine A2A receptors, which enhances dopamine receptor activity and improves motor function.
Why are adenosine A2A receptors important in neurological disorders?
Adenosine A2A receptors play a critical role in modulating neurotransmission; their overactivity can exacerbate symptoms in conditions like Parkinson's disease.
What evidence supports the mechanism of action of this compound?
Preclinical studies and clinical trials have demonstrated that this compound improves motor function by enhancing dopaminergic signaling and reducing adenosine's inhibitory effects.
What are the future directions for research on this compound?
Future research may focus on exploring additional applications for this compound beyond Parkinson's disease and investigating novel drug combinations to optimize treatment efficacy.
Properties
IUPAC Name |
4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-19(25)5-7-23(8-6-19)18(24)21-17-20-15-14(26-2)4-3-13(16(15)28-17)22-9-11-27-12-10-22/h3-4,25H,5-12H2,1-2H3,(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBRWUQWSKXMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)NC2=NC3=C(C=CC(=C3S2)N4CCOCC4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870070-55-6 | |
| Record name | Tozadenant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870070556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tozadenant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOZADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9K857J81I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
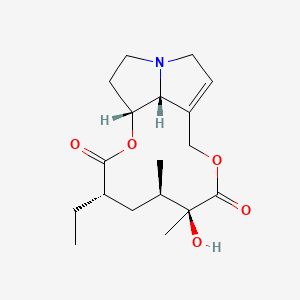


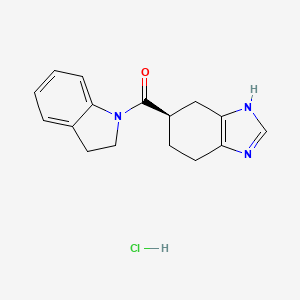
![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)
